ethyl 3-iodo-4-methoxy-1H-indazole-5-carboxylate
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Description
Ethyl 3-iodo-4-methoxy-1H-indazole-5-carboxylate is a chemical compound with the molecular formula C11H11IN2O3 . It has a molecular weight of 346.12 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of indazole derivatives, such as this compound, has been a topic of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11IN2O3/c1-2-16-11(15)7-4-5-9-8(6-7)10(13)12-14-9/h4-6H,2H2,1H3,(H,12,13) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of indazole derivatives have been extensively studied. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical and Chemical Properties Analysis
This compound is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Safety and Hazards
Future Directions
Indazole derivatives have attracted increasing attention in recent years due to their significant biological activities. The development of novel methods of synthesis has been a focus of the chemical community . Future research may focus on improving the synthesis process and exploring the potential applications of these compounds in various fields.
Properties
CAS No. |
633327-85-2 |
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Molecular Formula |
C11H11IN2O3 |
Molecular Weight |
346.12 g/mol |
IUPAC Name |
ethyl 3-iodo-4-methoxy-2H-indazole-5-carboxylate |
InChI |
InChI=1S/C11H11IN2O3/c1-3-17-11(15)6-4-5-7-8(9(6)16-2)10(12)14-13-7/h4-5H,3H2,1-2H3,(H,13,14) |
InChI Key |
NQZGUFZGWXTZMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(NN=C2C=C1)I)OC |
Origin of Product |
United States |
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